Product packaging for 2,4-Hexadiyne, 1,6-dimethoxy-(Cat. No.:CAS No. 20726-67-4)

2,4-Hexadiyne, 1,6-dimethoxy-

Cat. No.: B14703482
CAS No.: 20726-67-4
M. Wt: 138.16 g/mol
InChI Key: WAPCAIUCRKHCNY-UHFFFAOYSA-N
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Description

Overview of Conjugated Polyynes and Their Role in Materials Science

Conjugated polyynes are a fascinating class of organic compounds characterized by a repeating sequence of alternating single and triple carbon-carbon bonds. wikipedia.org This unique arrangement of sp-hybridized carbons results in a rigid, rod-like structure with a highly delocalized π-electron system. wikipedia.org This electron delocalization imparts distinctive electronic and optical properties, making them promising candidates for a variety of applications in materials science. wikipedia.orgyoutube.com

The inherent conductivity of the conjugated backbone has led to their investigation as molecular wires for nanotechnology. wikipedia.org Furthermore, their response to external stimuli, such as light and heat, can induce changes in their conjugation length, leading to dramatic shifts in their absorption and emission spectra. This chromic behavior is the foundation for their use in developing sensors and smart materials. wikipedia.orgmdpi.com The ability to modify the side chains attached to the polyyne backbone allows for the fine-tuning of their properties, such as solubility and self-assembly characteristics, further expanding their potential applications. wikipedia.org

Significance of 2,4-Hexadiyne (B1329798), 1,6-dimethoxy- as a Model Diyne System

Within the broader family of polyynes, diynes, which contain two triple bonds, serve as fundamental building blocks for the synthesis of more complex polydiacetylenes. 2,4-Hexadiyne, 1,6-dimethoxy- is a derivative of 2,4-hexadiyne-1,6-diol (B1360023), a well-studied diyne monomer. ontosight.aichemdad.com The methoxy (B1213986) groups at the 1 and 6 positions of the hexadiyne chain influence the molecule's polarity and intermolecular interactions, which are critical factors in the solid-state polymerization process.

The topochemical polymerization of diynes, a solid-state reaction initiated by heat or radiation, is highly dependent on the packing of the monomer units in the crystal lattice. wikipedia.orgnih.gov The specific arrangement of the diyne molecules, including the distance and orientation between adjacent triple bonds, dictates whether polymerization will occur and influences the properties of the resulting polymer. The structural simplicity and defined functional groups of 2,4-hexadiyne, 1,6-dimethoxy- make it an excellent model system for studying the fundamental principles of diyne polymerization and the structure-property relationships of the resulting polydiacetylenes.

Historical Development of Polydiacetylene Research Derived from Diyne Monomers

The field of polydiacetylene research was pioneered by Gerhard Wegner in 1969, who first discovered the solid-state polymerization of 1,6-bishydroxyhexa-2,4-diyne upon exposure to UV light. wikipedia.org This groundbreaking work demonstrated that crystalline monomers could be converted into a fully conjugated polymer in a single-crystal-to-single-crystal transformation. wikipedia.org

A few years later, in 1972, Raymond H. Baughman provided the theoretical framework for this phenomenon, coining the term "topochemical polymerization" and outlining the specific geometric criteria necessary for such a reaction to proceed. wikipedia.org This established the critical role of the monomer's crystal packing in controlling the polymerization process.

Since these initial discoveries, research into polydiacetylenes has expanded significantly. Scientists have explored a wide array of diyne monomers with different substituent groups to tune the properties of the resulting polymers. wikipedia.orgnih.gov This has led to the development of polydiacetylenes with a range of interesting characteristics, including thermochromism, where the polymer changes color in response to temperature changes. wikipedia.org These unique optical properties have made polydiacetylenes attractive for applications in sensing and imaging. mdpi.comrsc.org

Interactive Data Table: Properties of 2,4-Hexadiyne Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
2,4-HexadiyneC6H678.11 nih.gov-Parent diyne structure. nih.gov
2,4-Hexadiyne-1,6-diolC6H6O2110.11 chemdad.com113-114 chemdad.comchemicalbook.comPrecursor to other derivatives; readily polymerizes. chemdad.comchemicalbook.com
2,4-Hexadiyne, 1,6-dimethoxy-C8H10O2138.16Not availableMethoxy groups influence polarity and packing.
2,4-Hexadiyne-1,6-diol, 1,6-bis(4-methylbenzenesulfonate)C20H18O6S2418.49Not availableUsed in studies of thermal polymerization. ontosight.airesearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B14703482 2,4-Hexadiyne, 1,6-dimethoxy- CAS No. 20726-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20726-67-4

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1,6-dimethoxyhexa-2,4-diyne

InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8-10-2/h7-8H2,1-2H3

InChI Key

WAPCAIUCRKHCNY-UHFFFAOYSA-N

Canonical SMILES

COCC#CC#CCOC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to 2,4-Hexadiyne (B1329798), 1,6-dimethoxy-

The primary route to 2,4-hexadiyne, 1,6-dimethoxy- involves a two-step process: the synthesis of the core diol, 2,4-hexadiyne-1,6-diol (B1360023), followed by its etherification.

The precursor, 2,4-hexadiyne-1,6-diol, is a fundamental building block. It is commonly prepared via the oxidative coupling of propargyl alcohol. chemicalbook.comgoogle.comscientificlabs.com This reaction, often a variation of the Glaser or Hay coupling, utilizes a copper catalyst and an oxidant (typically oxygen or air) to join two terminal alkyne units. A notable method involves the catalytic oxidative coupling of propargyl alcohol in the presence of a C₄ alcohol solvent like butanol, which allows for the complete dissolution of the resulting diol and simplifies purification through electrodialysis to remove catalyst salts. google.com An alternative, though more hazardous, route involves the hydroxymethylation of diacetylene with formaldehyde. google.com

Once 2,4-hexadiyne-1,6-diol is obtained, the synthesis of 2,4-hexadiyne, 1,6-dimethoxy- is achieved through a targeted dietherification. This reaction typically follows the Williamson ether synthesis protocol. The diol is treated with a strong base, such as sodium hydride (NaH), to deprotonate both hydroxyl groups, forming a dialkoxide intermediate. This nucleophilic intermediate is then reacted with an electrophilic methyl source, most commonly methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the desired 1,6-dimethoxy product.

Table 1: Representative Reaction Conditions for Ethersification of 2,4-Hexadiyne-1,6-diol

Step Reagents Solvent Typical Conditions Purpose
Deprotonation Sodium Hydride (NaH)Anhydrous THF or DMF0 °C to room temperatureGeneration of the nucleophilic dialkoxide
Etherification Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)Anhydrous THF or DMFRoom temperatureIntroduction of the methyl groups

Modular synthesis provides a versatile strategy for constructing the diyne backbone from simpler, modifiable precursors. This approach hinges on the preparation of terminal alkynes, which are then coupled. Several methods exist for generating terminal alkynes from more common functional groups like aldehydes or primary alcohols. organic-chemistry.org

For instance, the Bestmann-Ohira reagent can convert aldehydes directly into terminal alkynes under mild conditions. organic-chemistry.org Another powerful technique is the Corey-Fuchs reaction, which transforms aldehydes into terminal alkynes via a dibromo-olefin intermediate. These methods allow for the assembly of functionalized propargyl-type alcohols that can subsequently be coupled.

The coupling of these terminal alkyne precursors is a cornerstone of diyne synthesis. Key reactions include:

Glaser-Hay Coupling: An aerobic, copper-catalyzed homocoupling of terminal alkynes. organic-chemistry.org

Cadiot-Chodkiewicz Coupling: A copper-catalyzed cross-coupling of a terminal alkyne with a 1-bromoalkyne, enabling the synthesis of unsymmetrical diynes. organic-chemistry.orgnih.gov

Sonogashira Coupling: A palladium and copper co-catalyzed cross-coupling that can be adapted for diyne synthesis, for example, by reacting a terminal alkyne with a vinylidene chloride followed by elimination. nih.gov

Table 2: Modular Synthesis Methods for Diyne Core Construction

Reaction Name Catalyst/Reagents Coupling Partners Key Feature
Glaser-Hay Coupling Cu(I) salts, Base (e.g., TMEDA), O₂Terminal Alkyne + Terminal AlkyneSymmetrical homocoupling
Cadiot-Chodkiewicz Cu(I) salts, BaseTerminal Alkyne + 1-BromoalkyneForms unsymmetrical diynes
Sonogashira Coupling Pd catalyst, Cu(I) cocatalyst, BaseTerminal Alkyne + Vinyl HalideVersatile C-C bond formation

Derivatization Strategies for Functionalized Diynes

The 2,4-hexadiyne framework is not limited to the 1,6-dimethoxy- derivative. Its precursor, 2,4-hexadiyne-1,6-diol, is a versatile platform for creating a wide array of functionalized analogues by modifying the terminal hydroxyl groups.

The terminal hydroxyl groups of 2,4-hexadiyne-1,6-diol can be readily converted into other functional groups, such as esters, carbonates, or urethanes. This allows for the fine-tuning of the molecule's physical and chemical properties, including solubility, reactivity, and self-assembly behavior. For example, the reaction of the diol with an isocyanate, such as phenyl isocyanate, yields a urethane-functionalized diyne. prepchem.com This modularity enables the creation of libraries of diynes with diverse end-groups for various applications.

The structure of a diyne monomer is critical in determining the outcome of its polymerization. Metathesis cyclopolymerization of α,ω-diynes using Grubbs-type catalysts is a powerful method for producing functional polyacetylenes. acs.org The success and control of this polymerization can be optimized by strategic monomer design. Introducing bulky substituents near the alkyne units can enforce a specific reaction pathway, leading to controlled, living polymerizations. acs.org

Similarly, in hydroboration polymerization, the structure of the diyne monomer influences the properties of the resulting organoboron polymers. rsc.orgchemrxiv.org By synthesizing diynes with specific linker groups between the alkyne functionalities or with chromophoric side chains, polymers with tailored electronic, optical, or degradable properties can be achieved. rsc.orgnih.gov

Table 3: Examples of Diyne Monomers for Controlled Polymerization

Monomer Type Polymerization Method Catalyst/Reagent Resulting Polymer Feature
1,6-HeptadiynesMetathesis CyclopolymerizationGrubbs 3rd Gen. (G3)Controlled living polymerization, 5-membered rings acs.org
α,ω-DiynesMetathesis CyclopolymerizationZ-selective Ru catalystsFormation of 6-membered rings in backbone acs.org
DiethynylbenzeneHydroboration PolymerizationMesitylboraneOrganoboron polymers with optoelectronic potential rsc.org
Diyne + DihydrofuranCascade MetathesisFischer-type Ru carbenesHighly alternating, degradable copolymers nih.gov

Organometallic Reactions and Transition Metal Catalysis Involving Diynes

Organometallic chemistry is indispensable in the synthesis and transformation of diynes. Transition metal catalysts, in particular, are central to nearly every aspect of their preparation and subsequent reaction.

The synthesis of the diyne core itself relies heavily on transition metal catalysis. Copper is the classic metal for oxidative homocoupling (Glaser, Hay) and for the Cadiot-Chodkiewicz cross-coupling. organic-chemistry.org Palladium catalysts, often used in conjunction with copper, are essential for Sonogashira couplings, which provide a robust route to functionalized alkynes and diynes. organic-chemistry.orgnih.gov More recently, catalysts based on other metals like gold and iron have been developed for the efficient synthesis of unsymmetrical diynes. organic-chemistry.org

In the context of polymerization, ruthenium-based Grubbs catalysts are preeminent for the metathesis cyclopolymerization of diynes, offering high functional group tolerance and control over polymer architecture. acs.org The choice of the specific ruthenium catalyst and reaction conditions can dictate the regioselectivity of the polymerization, leading to polymers with either five- or six-membered rings in their backbones. acs.org Furthermore, ruthenium complexes are also effective in catalyzing the hydroboration of diynes. rsc.org

Beyond synthesis and polymerization, organometallic reagents such as Grignard (R-MgX) and Gilman (R₂CuLi) reagents represent a class of powerful nucleophiles used in organic synthesis. msu.educhadsprep.com While their direct application to a stable molecule like 2,4-hexadiyne, 1,6-dimethoxy- is limited, their reactions with related functionalized precursors (e.g., those containing carbonyl or ester groups) are fundamental in organometallic chemistry for carbon-carbon bond formation. libretexts.org

Table 4: Role of Transition Metals in Diyne Chemistry

Metal Catalyst/Reagent Type Application Example Reaction
Copper (Cu) Copper(I) saltsAlkyne CouplingGlaser, Hay, Cadiot-Chodkiewicz, Sonogashira organic-chemistry.orgnih.gov
Palladium (Pd) Pd(0)/Pd(II) complexesCross-CouplingSonogashira Coupling organic-chemistry.orgnih.gov
Ruthenium (Ru) Grubbs Catalysts, Fischer CarbenesPolymerization, HydroelementationMetathesis Cyclopolymerization, Hydroboration acs.orgrsc.orgnih.gov
Gold (Au) Gold complexesAlkyne CouplingOxidative Cross-Coupling organic-chemistry.org
Iron (Fe) Iron saltsCross-CouplingCross-Coupling of 1-bromoalkynes organic-chemistry.org

Rhodium-Catalyzed Coupling Reactions of 1,3-Diynes

Rhodium catalysis is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of 1,3-diyne synthesis, rhodium catalysts have been employed in the homo-coupling of terminal alkynes. rsc.orgrsc.org This methodology allows for the diversity-oriented synthesis of both symmetrical and unsymmetrical 1,3-diynes under mild conditions with broad substrate scope. rsc.org

A general representation of a rhodium-catalyzed homo-coupling of a terminal alkyne to a 1,3-diyne is shown below:

2 R-C≡CH --[Rh catalyst]--> R-C≡C-C≡C-R + H₂

While a direct rhodium-catalyzed synthesis of 2,4-Hexadiyne, 1,6-dimethoxy- from a methoxy-substituted propargyl precursor is not explicitly detailed in the literature, a plausible synthetic strategy would involve the rhodium-catalyzed coupling of propargyl alcohol or a protected derivative, followed by modification of the terminal hydroxyl groups.

Furthermore, rhodium(I) catalysts are known to facilitate the [2+2+2] cyclization of diynes with various coupling partners, such as enones, which underscores the utility of rhodium in activating alkyne systems for the construction of complex cyclic molecules. nih.gov The hydroarylative cyclization of 1,6-diynes catalyzed by rhodium(I) has also been reported to produce axially chiral 1,3-dienes with high enantioselectivity. nih.gov

Reaction Type Catalyst System (Example) Substrates Products
Homo-couplingRhodium catalystTerminal alkynesSymmetrical/Unsymmetrical 1,3-diynes
[2+2+2] CyclizationRh(I) catalystDiynes, EnonesPolycyclic compounds
Hydroarylative CyclizationRh(I) catalyst1,6-Diynes, ArenesAxially chiral 1,3-dienes

Reactivity with Metal Clusters and Resulting Cyclization Phenomena

The interaction of 2,4-hexadiyne derivatives with transition metal clusters offers a pathway to novel organometallic complexes and intricate cyclization products. The reactivity of the parent diol, 2,4-hexadiyne-1,6-diol, with osmium clusters has been studied in detail.

The reaction of 2,4-hexadiyne-1,6-diol with unsaturated triosmium carbonyl clusters, such as [H₂Os₃(CO)₉(PR₃)], leads to the formation of complexes with an "Os₃C₃" pentagonal pyramid cluster framework. rsc.orgnih.gov This transformation involves the cyclization of the diyne ligand, dissociation of a carbonyl ligand, and coordination of the newly formed organic moiety to the osmium triangle. rsc.orgnih.gov

In the case of a triethylphosphine (B1216732) (PEt₃) substituted cluster, a subsequent hydride transfer to the organic fragment can occur, resulting in a non-hydride cluster with a distorted pentagonal pyramid framework. rsc.orgnih.gov Heating these complexes can lead to the formation of regioisomers through the reversible migration of the phosphine (B1218219) ligand between metal centers. rsc.orgnih.gov

Reactants Metal Cluster Key Transformation Resulting Structure
2,4-Hexadiyne-1,6-diol[H₂Os₃(CO)₉(PR₃)]Diyne cyclization and coordination"Os₃C₃" pentagonal pyramid
2,4-Hexadiyne-1,6-diol[H₂Os₃(CO)₉(PEt₃)]Diyne cyclization and hydride transferDistorted pentagonal pyramid

While specific studies on the reaction of 2,4-Hexadiyne, 1,6-dimethoxy- with other metal clusters are limited, the broader field of organometallic chemistry suggests that other transition metals like iron, cobalt, and ruthenium would also facilitate unique cyclization pathways with this ligand. For instance, cobalt catalysis, often in conjunction with photocatalysis, is utilized for the cycloisomerization of 1,6-dienes and the reductive cyclization of 1,6-enynes to form five-membered rings. rsc.org These examples highlight the potential for 2,4-Hexadiyne, 1,6-dimethoxy- to serve as a precursor to a diverse array of metallacycles and organic products through reactions with various transition metal clusters.

Polymerization Science of 2,4 Hexadiyne, 1,6 Dimethoxy and Analogues

Topochemical Polymerization Mechanisms in Crystalline State

Topochemical polymerization is a solid-state reaction where the crystalline structure of the monomer dictates the stereochemistry and morphology of the resulting polymer. ulsu.ru In the case of diacetylenes, this allows for the synthesis of nearly perfect, extended-chain polymer crystals, an outcome generally unattainable through conventional solution polymerization methods. ulsu.ruresearchgate.net The reaction proceeds within the monomer crystal lattice with minimal displacement of the molecules, transforming a monomer single crystal into a polymer single crystal. ulsu.ru

The fundamental reaction pathway for the topochemical polymerization of diacetylenes is a 1,4-addition reaction. ulsu.runih.gov This process is typically initiated by heat or high-energy radiation and involves the concerted movement of the diacetylene monomers within their crystal lattice. researchgate.netresearchgate.net The reaction converts the monomer's conjugated triple bonds into a polymer backbone consisting of alternating double, single, and triple bonds, often described by an ene-yne resonance structure. ulsu.ruresearchgate.net

The kinetic profile of this solid-state reaction is often complex. For many diacetylene analogues, such as 2,4-hexadiyne-1,6-diol (B1360023) bis-(p-toluenesulfonate) (PTS), the thermal polymerization process exhibits a distinct autocatalytic behavior. nih.govresearchgate.net This is characterized by an initial slow phase, known as the induction period, which is followed by a rapid acceleration of the polymerization rate. researchgate.net This autocatalysis is often attributed to the strain induced in the crystal lattice by the forming polymer chains, which facilitates the reaction of neighboring monomer units. In contrast, liquid-state polymerization of the same monomer follows a much simpler zero-order reaction model, indicating a single, well-defined rate-limiting step. nih.govnih.gov The mechanism in the solid state is understood to involve the formation of radical intermediates, such as cumulene-type biradicals, although these are typically too short-lived to be detected under normal conditions. nih.gov

The reactivity of a diacetylene monomer in the solid state is critically dependent on its packing within the crystal lattice. ulsu.ruresearchgate.net The precise alignment of adjacent monomer units is a prerequisite for the 1,4-addition reaction to occur. This stringent requirement means that even subtle changes in the monomer's chemical structure or the crystallization conditions, which can alter the packing arrangement, can dramatically affect its polymerizability. rsc.org

For a diacetylene crystal to be reactive, the monomer units must be stacked in a specific geometric arrangement. The widely accepted criteria for topochemical polymerization were established through extensive crystallographic studies. researchgate.netrsc.org These parameters define the ideal spatial relationship between reactive carbon atoms of adjacent monomers.

Table 1: Crystallographic Parameters for Topochemical Polymerization of Diacetylenes. researchgate.netrsc.org
ParameterSymbolOptimal ValueDescription
Stacking Distance (Repeat Period)d~4.9 ÅThe translational distance between monomers along the stacking axis.
Reactive Atom Separationr≤ 4 ÅThe contact distance between the C1 carbon of one monomer and the C4' carbon of the adjacent monomer.
Monomer Orientation Angleθ~45°The angle between the diacetylene rod axis and the crystallographic stacking axis.

Violation of these geometric constraints typically renders a diacetylene monomer inactive in the solid state. This principle of crystal engineering is fundamental to designing new polymerizable diacetylene systems. rsc.org

While the ideal crystal lattice defines the potential for reactivity, real crystals contain defects such as dislocations, vacancies, and grain boundaries, which significantly influence the polymerization dynamics. umich.edu Studies on diacetylene crystals have shown that lattice strain increases as polymerization proceeds. aip.org However, the reaction is not exclusively initiated at defect sites; uniform polymerization can occur in defect-free regions of the crystal, confirming the truly topochemical nature of the reaction. electronicsandbooks.com

The polymerization of diacetylenes can be initiated by various external energy sources. The choice of stimulus can affect the reaction kinetics and, in some cases, the properties of the resulting polymer. researchgate.net

Thermal Polymerization : Heating a reactive monomer crystal above a certain temperature can initiate polymerization. nih.gov This process is often autocatalytic, as seen in PTS. researchgate.netresearchgate.net The activation energy for thermal polymerization is significant, reflecting the energy needed to initiate chain growth in the constrained crystal lattice. researchgate.net

UV and Gamma-Ray Polymerization : High-energy radiation, such as ultraviolet light, X-rays, or gamma rays, is a highly effective method for initiating polymerization. researchgate.net The reaction can be triggered at temperatures where thermal polymerization is negligible. The activation energies for photopolymerization and radiation-induced polymerization are typically very low (2-3 kcal/mol), indicating that the primary energetic barrier is the creation of the initial reactive species (chain initiation), rather than chain propagation. researchgate.net

Table 2: Characteristics of Polymerization of the Analogue PTS under Different Stimuli. researchgate.net
StimulusKey CharacteristicsActivation Energy (Ea)
ThermalShows a strong autocatalytic effect with an induction period.~22.2 kcal/mol
UV RadiationInitiation is efficient; can be interpreted as proceeding via a triplet excited state of the monomer.2-3 kcal/mol
Gamma RayEfficient initiation with low activation energy.2-3 kcal/mol

Influence of Monomer Crystal Packing on Polymerization Reactivity

Detailed Kinetic and Mechanistic Investigations of Polymerization Processes

Detailed kinetic studies, particularly on well-characterized analogues like PTS, have provided quantitative insights into the polymerization process. By monitoring the conversion of monomer to polymer over time under different conditions, researchers have been able to determine key kinetic parameters and test mechanistic models. aip.org

Isothermal studies of the thermal polymerization of PTS consistently show the S-shaped conversion curves characteristic of autocatalysis. researchgate.netresearchgate.net The reaction begins with a slow induction period, followed by a rapid acceleration, and finally a leveling-off as the monomer is consumed. Solid-state 13C NMR studies have been used to follow the conversion and calculate the rate constants for both the initial and autocatalytic phases. nih.gov

Isoconversional kinetic analysis reveals that the effective activation energy in the solid-state reaction varies significantly as the reaction progresses, which is indicative of a complex, multi-step kinetic behavior. nih.govnih.gov This contrasts sharply with the liquid-state polymerization of the same monomer, which shows a nearly constant activation energy, signifying a much simpler reaction governed by a single rate-limiting step. nih.gov The autocatalytic effect in the solid state is a direct consequence of the evolving physical state of the crystal as the rigid polymer chains are formed within the monomer matrix.

Table 3: Selected Kinetic Data for the Polymerization of the Analogue PTS.
ParameterValueMethod/ConditionReference
Activation Energy (Thermal)22.2 ± 0.4 kcal/molMonomer Extraction (30-80°C) researchgate.net
Activation Energy (Thermal)~20 kcal/molSolid-State 13C NMR (40.5-59.5°C) nih.gov
Activation Energy (UV/Gamma-Ray)2-3 kcal/molMonomer Extraction researchgate.net
Heat of Polymerization (Solid-State)128 ± 4 kJ/molDifferential Scanning Calorimetry (DSC) researchgate.net
Autocatalytic Effect (k_max / k_0)~22Solid-State 13C NMR nih.gov

Comparative Analysis of Liquid-State versus Solid-State Polymerization Kinetics

The phase in which polymerization occurs—liquid versus solid-state—dramatically influences the reaction kinetics and thermodynamics for diacetylene compounds. A detailed investigation into 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), an analogue of 2,4-hexadiyne (B1329798), 1,6-dimethoxy-, reveals significant differences between the two states. mdpi.comnih.gov

In the solid state, diacetylene monomers are typically arranged in a specific crystalline lattice that facilitates topochemical polymerization upon initiation by heat or radiation. wikipedia.org This ordered environment leads to a pronounced autocatalytic behavior, where the reaction rate accelerates as polymerization proceeds. mdpi.comnih.govresearchgate.net This effect is attributed to the strain induced in the monomer crystal by the forming polymer chains, which facilitates the reaction of adjacent monomers. researchgate.net

Conversely, the liquid-state polymerization of the same monomer proceeds without the constraints of a crystal lattice. This results in a markedly different kinetic profile. The process in the liquid phase follows a zero-order reaction model, indicating that the reaction rate is independent of the concentration of the reactant. mdpi.comnih.govresearchgate.net Furthermore, the heat of reaction (enthalpy) is significantly higher in the liquid state (360 ± 5 kJ mol⁻¹) compared to the solid-state (128 ± 4 kJ mol⁻¹). mdpi.comresearchgate.net This suggests a more extensive chemical transformation occurs in the disordered liquid phase, leading to a polymeric product with a different chemical and phase composition, including the quantitative elimination of the p-toluenesulfonate group to form p-toluenesulfonic acid. mdpi.comnih.gov

Determination of Isoconversional Activation Energies and Reaction Models

Isoconversional kinetic analysis is a powerful tool for understanding complex reaction mechanisms by calculating the activation energy (Eα) as a function of conversion (α). This method avoids the inaccuracies of assuming a single reaction model and can reveal changes in the rate-limiting step during the reaction. nih.gov

For the liquid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), the isoconversional activation energy remains nearly constant throughout the reaction, with an average value of 106 ± 2 kJ mol⁻¹ . mdpi.com This consistency signifies that the polymerization is governed by a single, well-defined rate-limiting step from beginning to end. mdpi.comnih.gov The reaction model that best describes this process is a zero-order reaction. mdpi.comnih.gov

Interactive Table: Comparative Polymerization Kinetics

ParameterLiquid-State PolymerizationSolid-State Polymerization
Reaction Model Zero-order mdpi.comnih.govAutocatalytic mdpi.comnih.govresearchgate.net
Isoconversional Activation Energy (Eα) Constant: 106 ± 2 kJ mol⁻¹ mdpi.comVaries: 68 to 95 kJ mol⁻¹ mdpi.com
Heat of Polymerization (ΔHp) -360 ± 5 kJ mol⁻¹ mdpi.com-128 ± 4 kJ mol⁻¹ mdpi.comresearchgate.net

Exploration of Radical Species and Intermediates during Polymerization

The initiation of diacetylene polymerization can be achieved through thermal or photochemical means. The mechanism involves highly reactive intermediates. For polymerization initiated by UV or γ-rays, the process is understood to proceed through the formation of a triplet excited state of the diacetylene monomer, which acts as the chain-initiating species. researchgate.net The activation energies for these photo-initiated polymerizations are very low (2-3 kcal/mol), confirming that the primary energetic barrier is the creation of this initial reactive center. researchgate.net

In thermally stimulated polymerization, the reaction also proceeds through reactive intermediates. The use of in-situ electron paramagnetic resonance (EPR) spectroscopy during the liquid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) confirms the presence of paramagnetic species, which are indicative of radicals. mdpi.comnih.gov While the specific structure of these radical intermediates in the thermal process is not detailed, the EPR data corroborates the kinetic findings obtained through calorimetry. mdpi.com The autocatalytic effect observed in solid-state thermal polymerization is thought to arise from a significant increase in the propagation length of the polymer chains once they are initiated. researchgate.net

Alternative Polymerization Methodologies for Diyne Systems

Beyond the classic solid-state approach, several other methods have been developed to synthesize polydiacetylenes and related conjugated polymers, offering improved processability and control over the final material's properties.

Solution-Phase Polymerization Techniques for Polydiacetylenes

Synthesizing polydiacetylenes (PDAs) in solution circumvents the need for crystalline monomers and can yield processable polymers. rsc.org One straightforward method involves the irradiation of diacetylene solutions with short-wave UV light. acs.org

More complex, structured assemblies in solution can also be polymerized. The thin-film hydration method, for instance, involves dissolving amphiphilic diacetylene monomers in an organic solvent, which is then evaporated to create a thin film. rsc.org This film is hydrated to form self-assembled vesicles, where the monomers are favorably oriented for photopolymerization. While effective for lab-scale synthesis, this method has scalability issues. rsc.org To address this, a solvent injection technique has been developed. In this method, a solution of the diacetylene monomer in a polar solvent like ethanol (B145695) is slowly injected into a heated aqueous medium under vigorous stirring. rsc.org This process leads to the self-assembly of vesicles that can be subsequently polymerized by UV irradiation, offering a more promising route for large-scale production. rsc.org

Metathesis Polymerization for Conjugated Polyenes Derived from Diynes

Metathesis is a powerful and versatile tool in polymer chemistry for creating conjugated systems from diyne monomers. Several distinct metathesis strategies have been successfully employed.

Acyclic Enyne/Diyne Metathesis: Novel, soluble polydiacetylenes can be synthesized through acyclic enediyne metathesis polymerization in solution. rsc.org Furthermore, the metathesis of diynes using molybdenum catalysts can be controlled to selectively form triynes and other polyynes, where the steric bulk of the monomer's end-groups is a key factor in directing the reaction outcome. chemrxiv.org

Metathesis Cyclopolymerization (CP): This is a robust method for preparing functional polyacetylenes from α,ω-diynes. acs.org The use of well-defined Grubbs-type ruthenium catalysts allows for the controlled, living cyclopolymerization of various 1,7-octadiyne (B1345467) and 1,8-nonadiyne (B1581614) monomers. acs.org The structure of the monomer can be optimized with bulky substituents or heteroatoms to promote controlled polymerization. acs.org

Ring-Opening Alkyne Metathesis Polymerization (ROAMP): This technique utilizes strained, cyclic alkyne monomers. The relief of ring strain provides the thermodynamic driving force for a living, chain-growth polymerization. escholarship.org ROAMP offers exceptional control over the polymer's length, dispersity, and end-group functionality, enabling the synthesis of precisely defined poly(arylene ethynylene) materials. escholarship.org

Cascade Alternating Metathesis Cyclopolymerization (CAMC): This newer method combines diyne monomers with a cyclic enol ether, such as dihydrofuran, using a ruthenium Fischer carbene catalyst. nih.gov The process results in a controlled, chain-growth copolymerization that produces highly alternating copolymer microstructures with low dispersity. nih.gov

Materials Science and Advanced Applications of Derived Polydiacetylenes

Supramolecular Assembly and Nanostructure Fabrication

The ability of polydiacetylenes to self-assemble into well-defined nanostructures is a key area of research. These organized assemblies are critical for the development of functional materials with tailored properties.

While extensive research has been conducted on the formation of vesicles and tubular structures from various amphiphilic diacetylene monomers, specific studies detailing the formation of such architectures from 2,4-Hexadiyne (B1329798), 1,6-dimethoxy- are not widely available in the current scientific literature. Generally, the formation of these structures is driven by the hydrophobic-hydrophilic balance of the monomer, which allows for self-assembly in aqueous environments. The methoxy (B1213986) groups in 1,6-dimethoxy-2,4-hexadiyne, being less hydrophilic than other functional groups like carboxylic acids or quaternary ammonium (B1175870) salts, may influence the morphology of the resulting assemblies in unique ways, though detailed characterizations are yet to be reported.

The technique of electrostatic self-assembly (ESA) is a powerful method for creating multilayered composite films with controlled architecture at the nanoscale. This process typically involves the alternating deposition of positively and negatively charged components. While the self-assembly of charged nanoparticles, including those made of gold and silver, into complex lattices has been demonstrated, specific examples of composite films created through the electrostatic self-assembly of polydiacetylene nanocrystals derived from 1,6-dimethoxy-2,4-hexadiyne are not prominently featured in published research. The principle, however, remains applicable if the polydiacetylene nanocrystals can be functionalized to carry a surface charge.

Photonic and Optoelectronic Properties of Polydiacetylenes

The extended π-conjugated system of the polydiacetylene backbone gives rise to a host of interesting photonic and optoelectronic properties. These properties are highly dependent on the conformation of the polymer chain and can be tuned by external stimuli.

The electronic structure of polydiacetylenes is characterized by a delocalized π-electron system along the polymer backbone. This extended conjugation results in strong absorption in the visible region of the electromagnetic spectrum, leading to their characteristic colors. The specific absorption maxima and electronic transitions are influenced by the nature of the side groups attached to the diacetylene monomer. For polydiacetylenes derived from 1,6-dimethoxy-2,4-hexadiyne, the methoxy groups would act as electron-donating substituents, which could subtly modify the electronic bandgap and the resulting optical properties compared to other substituted polydiacetylenes. However, detailed experimental and theoretical studies on the electronic structure of this specific polymer are limited.

Property Typical Value for Conjugated Polymers
Third-Order NLO Susceptibility (χ(3))~10⁻¹⁰ - 10⁻¹² esu

Note: This table provides typical values for conjugated polymers in general, as specific data for poly(1,6-dimethoxy-2,4-hexadiyne) is not available.

A hallmark of polydiacetylenes is their ability to undergo dramatic color changes in response to various external stimuli, a phenomenon known as chromism. This includes thermochromism (response to temperature), mechanochromism (response to mechanical stress), and other forms of chromism. These transitions are generally attributed to conformational changes in the polymer backbone, which disrupt the π-conjugation and alter the electronic absorption spectrum.

Thermochromism: Heating a polydiacetylene can induce a transition from a more ordered, longer-wavelength absorbing state (e.g., blue) to a less ordered, shorter-wavelength absorbing state (e.g., red or yellow). This transition is often reversible.

Mechanochromism: The application of mechanical force, such as shearing or stretching, can also induce similar color changes by disrupting the planar conformation of the polymer backbone.

While the general principles of chromism in polydiacetylenes are well-established, specific studies detailing the thermochromic and mechanochromic behavior and the sensing capabilities of polydiacetylenes derived from 1,6-dimethoxy-2,4-hexadiyne are not found in the available scientific literature. The nature and sensitivity of these chromic transitions would be influenced by the packing and intermolecular interactions of the methoxy-substituted polymer chains in the solid state.

Advanced Processing and Thin Film Fabrication Techniques

The unique optical and electronic properties of polydiacetylenes derived from 2,4-Hexadiyne, 1,6-dimethoxy- (poly(DMOD)) are intrinsically linked to the quality and molecular organization of their thin films. Advanced processing and fabrication techniques are therefore crucial for realizing their full potential in various applications. These methods aim to produce high-quality, uniform films with controlled thickness and, critically, to align the polymer chains to maximize their anisotropic properties.

Methodologies for Obtaining High-Quality Polydiacetylene Thin Films

Several techniques have been developed to fabricate high-quality thin films of polydiacetylenes. The choice of method depends on the desired film characteristics, such as thickness, uniformity, and molecular arrangement. For poly(DMOD), which is often soluble in its polymerized form, solution-based methods are particularly relevant.

Spin Coating: This widely used technique allows for the rapid production of uniform thin films on flat substrates. surfacesciencewestern.comrsc.org The process involves depositing a solution of the polymer onto a substrate and then spinning it at high speed to spread the solution by centrifugal force, leaving a thin, even layer of polymer after solvent evaporation. researchgate.net The final film thickness is determined by several parameters, including the solution concentration, solvent volatility, and the spin speed and duration. researchgate.net For creating high-quality films, it is crucial that the substrate reaches its desired rotational speed before the solution is dispensed. ossila.com The ink should be applied quickly and smoothly to the center of the substrate to avoid imperfections. ossila.com Although specific parameters for poly(DMOD) are not widely published, typical conditions for similar polymers involve spin speeds ranging from 1000 to 4000 rpm for 30 to 60 seconds. researchgate.net The morphology and quality of spin-coated films are significantly influenced by the interactions between the polymer, solvent, and substrate. researchgate.net Atomic Force Microscopy (AFM) is a key technique for characterizing the surface morphology of these films, revealing features such as smoothness, grain size, and the presence of any defects. surfacesciencewestern.comresearchgate.net

Langmuir-Blodgett (LB) Films: The Langmuir-Blodgett technique offers precise control over the molecular packing and thickness of thin films at the molecular level. wikipedia.org This method involves spreading a monolayer of amphiphilic molecules at the air-water interface in a Langmuir trough and then transferring this monolayer onto a solid substrate by vertically dipping the substrate through the interface. wikipedia.orgalbany.edu This process can be repeated to build up multilayered structures with a high degree of order. umn.edu The quality and structure of the resulting LB film are dependent on various parameters, including the nature of the spread film, sub-phase composition and temperature, surface pressure during deposition, and deposition speed. ossila.com While this technique is powerful for creating highly organized films, it requires the monomer or polymer to have amphiphilic properties. For non-amphiphilic materials, modifications to the molecule or the deposition process may be necessary.

Solvent Vapor Annealing (SVA): This is a post-deposition technique used to improve the morphology and long-range order of polymer thin films. nih.govnih.gov The process involves exposing the film to a saturated vapor of a specific solvent in a controlled chamber. rsc.org The solvent vapor swells the polymer film, increasing the mobility of the polymer chains and allowing them to rearrange into a more ordered, thermodynamically favorable state. umn.edunih.gov This method is a gentler alternative to thermal annealing and can be particularly effective for block copolymers and other self-assembling polymer systems. nih.gov The choice of solvent is critical, as it can selectively mobilize different parts of the polymer structure. nih.gov The effectiveness of SVA can be evaluated by techniques such as X-ray diffraction (XRD), UV-vis spectroscopy, and AFM, which can reveal changes in crystallinity, optical properties, and surface morphology. nih.govrsc.org

Fabrication/Treatment Method Key Principle Controllable Parameters Resulting Film Characteristics
Spin Coating Centrifugal force spreads a polymer solution on a substrate. researchgate.netSolution concentration, solvent, spin speed, spin duration. researchgate.netUniform thickness, rapid fabrication. surfacesciencewestern.comrsc.org
Langmuir-Blodgett (LB) Film Transfer of a molecular monolayer from a liquid-air interface to a solid substrate. wikipedia.orgSurface pressure, sub-phase composition, deposition speed. ossila.comPrecise thickness control, high molecular organization. wikipedia.orgumn.edu
Solvent Vapor Annealing (SVA) Exposure of a film to solvent vapor to induce molecular rearrangement. nih.govSolvent type, vapor pressure, annealing time, temperature. nih.govrsc.orgImproved crystallinity and long-range order. nih.govrsc.org

Epitaxial Crystal Growth for Controlled Polymer Chain Alignment

The directional nature of the conjugated backbone in polydiacetylenes gives rise to highly anisotropic optical and electronic properties. To harness these properties, it is essential to control the alignment of the polymer chains within the thin film. Epitaxial growth is a powerful technique to achieve this, where the crystalline lattice of a substrate is used as a template to direct the orientation of the growing polymer crystals.

Principles of Epitaxial Growth: Epitaxy involves the growth of a crystalline overlayer on a crystalline substrate, where there is a registry between the two lattices. For polydiacetylenes, this is typically achieved through the vapor deposition of the monomer onto a single-crystal substrate. The monomer molecules then arrange themselves according to the crystallographic directions of the substrate surface. Subsequent solid-state polymerization, often initiated by UV irradiation or heat, "locks in" this alignment, resulting in a highly oriented polymer film.

Substrate Selection and Lattice Matching: A critical factor for successful epitaxial growth is the lattice matching between the monomer crystal and the substrate. A close match in the lattice parameters reduces the interfacial energy and promotes ordered growth. Alkali halide single crystals, such as potassium chloride (KCl), are commonly used substrates due to their well-defined crystal structures and cleavage planes. For example, in the case of piperonyl (E,E)-muconate, epitaxial growth was successfully achieved on the {001} plane of a KCl single crystal because the d(110) spacing of KCl (4.45 Å) closely matched the monomer stacking distance (4.43 Å). researchgate.net Substrates with a significant lattice mismatch, such as sodium chloride (NaCl) in that study, did not lead to controlled epitaxial growth. researchgate.net

Characterization of Chain Alignment: The degree of polymer chain alignment in epitaxially grown films can be quantified using various characterization techniques. Polarized UV-Vis spectroscopy is a primary tool for this purpose. researchgate.net By measuring the absorbance of the film with polarized light parallel and perpendicular to the polymer chain direction, a dichroic ratio can be calculated, which provides a measure of the orientational order. A high dichroic ratio indicates a high degree of chain alignment. X-ray diffraction (XRD) , particularly grazing incidence XRD (GIXRD), can provide detailed information about the crystal structure and orientation of the polymer chains relative to the substrate. Atomic Force Microscopy (AFM) can visualize the morphology of the epitaxially grown crystals, often revealing needle-like or fibrillar structures aligned along specific crystallographic directions of the substrate.

Substrate Relevant Lattice Spacing (Example) Polymer Chain Alignment Characterization Technique
KCl {001}d(110) = 4.45 Å researchgate.netHighly regulated in a specific direction researchgate.netPolarized UV-Vis Spectroscopy researchgate.net
KBr {001}d(110) > 4.45 Å researchgate.netLess controlled alignment researchgate.netX-ray Diffraction (XRD) surfacesciencewestern.com
NaCl {001}d(110) < 4.45 Å researchgate.netNo epitaxial growth researchgate.netAtomic Force Microscopy (AFM) surfacesciencewestern.com

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations for Monomers and Polymers

The electronic structure is fundamental to a molecule's chemical and physical properties. Calculations in this area elucidate how electrons are distributed within the monomer and how this distribution changes upon polymerization, which is key to understanding the material's optical and electronic applications.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. It is used to optimize molecular geometry and predict a variety of properties, including frontier molecular orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potentials (MEPs). nih.gov While specific DFT studies on 2,4-Hexadiyne (B1329798), 1,6-dimethoxy- are not extensively documented in available literature, the methodology can be understood from studies on analogous compounds like dimethoxybenzene derivatives and other conjugated systems. nih.govresearchgate.net

DFT calculations typically involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d), Def2-TZVP) to solve the Schrödinger equation approximately. nih.gov For a molecule like 2,4-Hexadiyne, 1,6-dimethoxy-, these calculations would yield optimized bond lengths, bond angles, and dihedral angles. Analysis of the HOMO and LUMO energies provides the energy gap (Eg), a critical parameter for assessing the molecule's electronic excitability and stability. nih.gov The MEP map would reveal the electrophilic and nucleophilic regions of the molecule, indicating sites prone to chemical attack. nih.gov

For instance, in studies of other dimethoxy derivatives, the B3LYP functional has been shown to provide low total energies, indicating a stable predicted structure, while the Def2-TZVP basis set, though computationally intensive, also yields low energies. nih.gov Such calculations for 2,4-Hexadiyne, 1,6-dimethoxy- would be crucial in predicting its reactivity and suitability for polymerization.

Below is a table representing typical data obtained from DFT calculations for a related dimethoxy compound, illustrating the type of information generated.

ParameterDescriptionIllustrative Value (for a related compound)
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability.-1.2 eV
Energy Gap (Eg) The difference between LUMO and HOMO energies. Indicates electronic excitability.5.3 eV
Dipole Moment A measure of the molecule's overall polarity.2.1 D

This interactive table is based on representative data from studies on analogous molecules to illustrate the output of DFT calculations.

The study of potential energy surfaces (PES) for excited states, particularly the lowest triplet state (T₁), is vital for understanding photochemical reactions. For conjugated systems, the T₁ PES can reveal pathways for photoisomerization and energy transfer. While direct analysis of 2,4-Hexadiyne, 1,6-dimethoxy- is not available, extensive research on s-trans-2,4-hexadiene provides a valuable comparative model. researchgate.netresearchgate.net

Using methods like B3LYP with basis sets such as 6-31+G(d,p), researchers can locate stationary points (minima and transition states) on the T₁ surface. researchgate.netresearchgate.net For 2,4-hexadiene, these calculations show that photoisomerization involves the interconversion of allylmethylene triplet intermediates. researchgate.net The accessibility of nearly isoenergetic planar triplet intermediates is consistent with the quantum chain process observed experimentally. researchgate.net Such a computational approach for 2,4-Hexadiyne, 1,6-dimethoxy- would identify its lowest-energy triplet state conformations and the energy barriers between them, offering insight into its photophysical behavior and the stability of its excited states.

Stationary PointDescriptionRelative Energy (kcal/mol) (s-trans-2,4-hexadiene)
T1 Minimum Most stable triplet state geometry.0.0
Transition State Energy barrier for conformational change on the triplet surface.2.7
Allylmethylene Intermediate A key intermediate in the photoisomerization pathway.~0.5

This interactive table presents data for the related compound s-trans-2,4-hexadiene to exemplify findings from triplet potential energy surface analysis. researchgate.net

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including polymerization. It allows for the characterization of transition states and the calculation of activation energies, providing a detailed picture of the reaction kinetics.

The polymerization of diynes can often be facilitated by transition metal catalysts. Theoretical studies are essential for understanding the intricate mechanisms of these catalytic cycles. While specific studies on the catalytic polymerization of 2,4-Hexadiyne, 1,6-dimethoxy- are scarce, research on other catalyzed reactions of alkynes and olefins provides a framework for such an investigation. nih.govrsc.orgelsevierpure.com

For example, DFT calculations have been used to investigate the Ni(II)-catalyzed hydrovinylation of styrene (B11656) and the gold(I)-catalyzed hydrothiolation of alkynes. nih.govrsc.org These studies map out the entire catalytic cycle, identifying key intermediates and transition states. The calculations can reveal the turnover-limiting step and explain the reaction's regioselectivity and enantioselectivity. nih.gov A similar theoretical study on 2,4-Hexadiyne, 1,6-dimethoxy- could explore mechanisms like olefin metathesis or metallotropic shifts, predicting which catalytic systems would be most effective for its polymerization. acs.org The activation barriers for steps like ligand exchange, oxidative addition, migratory insertion, and reductive elimination would be calculated to determine the most favorable reaction pathway.

Simulating the entire process of polymerization—from initiation to termination—provides a dynamic view of polymer growth and resulting chain architectures. Methodologies like molecular dynamics (MD) and Monte Carlo simulations, often on coarse-grained models, are employed to model these complex processes. nih.govuc.edugithub.io

A typical simulation workflow involves several key stages:

Initiation: The simulation begins by modeling the activation of a monomer or the introduction of an initiator species.

Propagation: The core of the simulation involves an algorithm that identifies potential reactive sites on the growing polymer chain and nearby monomers. Based on predefined conditions, such as distance and orientation, new covalent bonds are formed, extending the polymer chain. This step is repeated iteratively to simulate chain growth. nih.gov

Termination: The simulation can include mechanisms for the cessation of polymer growth, such as radical combination or disproportionation.

Equilibration: After the reaction phase, the resulting polymer structure is allowed to relax using energy minimization and MD simulations to achieve a realistic, low-energy conformation. nih.gov

These simulations can predict key polymer characteristics like molecular weight distribution, degree of branching, and cross-linking density, which are critical for tuning material properties.

Predictive Modeling of Material Properties

A primary goal of computational chemistry in polymer science is to predict the macroscopic properties of a material from its molecular structure. This predictive capability accelerates materials discovery and design by screening potential candidates before synthesis.

Quantitative Structure-Property Relationship (QSPR) models are a prominent example of this approach. researchgate.net QSPR models are statistical correlations that link calculated molecular descriptors (e.g., constitutional, topological, quantum-chemical) of the monomer unit to a specific macroscopic property of the corresponding polymer. researchgate.net

For a polymer derived from 2,4-Hexadiyne, 1,6-dimethoxy-, QSPR models could predict a range of important properties:

Thermal Properties: Glass transition temperature (Tg) and thermal stability.

Optical Properties: Refractive index and absorption spectra. The highly conjugated backbone of polydiacetylenes, which would result from this monomer, leads to unique chromatic properties, where the material changes color in response to stimuli like temperature or mechanical stress. nih.govresearchgate.net

Mechanical Properties: Modulus, tensile strength, and solubility. researchgate.net

These predictive models are developed by training on a large dataset of existing polymers and then validated on external datasets to ensure their predictive power. researchgate.net Such an approach allows for the in silico design of polymers based on 2,4-Hexadiyne, 1,6-dimethoxy- with tailored properties for specific applications, such as sensors or nonlinear optical devices. nih.gov

Theoretical Assessment of Nonlinear Optical Characteristics

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the NLO response of chromophores. researchgate.netfrontiersin.org For molecules like 2,4-Hexadiyne, 1,6-dimethoxy-, the key to their potential NLO activity lies in the π-conjugated system of the diacetylene backbone.

Theoretical studies on similar organic conjugated systems often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the molecular polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.net These parameters quantify the NLO response of a molecule to an external electric field. A larger hyperpolarizability value indicates a stronger NLO response. For diacetylene derivatives, the extent of π-electron delocalization along the conjugated backbone is a critical factor influencing these values. The introduction of electron-donating groups, such as the methoxy (B1213986) (-OCH3) groups in 2,4-Hexadiyne, 1,6-dimethoxy-, can potentially enhance the NLO properties by increasing the electron density and modifying the electronic transitions within the molecule. nih.gov

Calculated Parameter Significance in NLO Assessment Typical Computational Method
Dipole Moment (μ) Influences molecular orientation and packing in bulk material.DFT
Polarizability (α) Describes the linear response of the electron cloud to an electric field.DFT
First Hyperpolarizability (β) Quantifies the second-order NLO response (e.g., second-harmonic generation).DFT, MP2
Second Hyperpolarizability (γ) Quantifies the third-order NLO response (e.g., third-harmonic generation).DFT, TD-DFT
HOMO-LUMO Energy Gap Relates to the electronic transition energies that influence NLO properties.DFT

This table presents a generalized overview of parameters used in theoretical NLO studies. Specific values are highly dependent on the molecule and the computational methods employed.

Advanced Spectroscopic and Microscopic Characterization Methodologies

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations and, consequently, the structure of 2,4-Hexadiyne (B1329798), 1,6-dimethoxy- and its corresponding polymer.

Fourier Transform Infrared (FT-IR) Spectroscopy

Vibrational ModeWavenumber (cm⁻¹)
O-H Stretch~3600
C-H Stretch (in CH2)~2950
C≡C Stretch~2250
C-O Stretch~1050
Note: This data is for the parent compound 2,4-hexadiyne-1,6-diol (B1360023) and serves as a reference.

Analysis of interstitial fluid, which contains glucose and albumin, has been conducted using FT-IR spectroscopy, demonstrating the technique's sensitivity to components in a complex mixture. nih.gov This highlights the potential of FT-IR for detailed analysis of functionalized diacetylenes.

Raman Spectroscopy for Conjugation and Backbone Analysis

The Raman spectra of polydiacetylenes are typically dominated by two main peaks corresponding to the C=C (double bond) and C≡C (triple bond) stretching vibrations. The positions of these peaks provide a direct measure of the conjugation length. aps.org For instance, in polydiacetylene (PDA) materials, the normal modes associated with triple- and double-bond stretching offer a useful structure-property relationship. acs.org The Raman spectra of polydiacetylenes can be influenced by factors such as the side groups and the crystalline environment.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C=C Stretch (enyne backbone)1400 - 1500
C≡C Stretch (enyne backbone)2050 - 2150
Note: The exact positions of these peaks can vary depending on the specific polydiacetylene and its environment.

Studies on other polydiacetylenes have shown that changes in the Raman spectra can indicate structural transformations within the polymer backbone. acs.org Furthermore, Raman spectroscopy is a sensitive probe for studying the effects of environmental factors, such as pressure, on the polymer's electronic and vibrational properties. aps.org

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are employed to investigate the electronic transitions and chromic properties of materials derived from 2,4-Hexadiyne, 1,6-dimethoxy-.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Chromism

UV-Visible absorption spectroscopy is a fundamental technique for studying the electronic structure of conjugated polymers like polydiacetylenes. The extended π-electron system of the polydiacetylene backbone gives rise to strong absorption in the visible region of the electromagnetic spectrum. The position and shape of the absorption band are highly dependent on the effective conjugation length of the polymer chain.

Polydiacetylenes are well-known for their chromic transitions, where the color of the material changes in response to external stimuli such as temperature (thermochromism), solvent (solvatochromism), or mechanical stress. These changes are directly related to conformational changes in the polymer backbone that affect the conjugation length. For example, a transition from a "blue" phase (longer conjugation length) to a "red" phase (shorter conjugation length) is often observed. researchgate.net This transition is accompanied by a blue shift in the main absorption peak.

The UV-Visible spectrum of a typical polydiacetylene film shows a strong excitonic absorption peak. The energy of this peak is a key indicator of the electronic properties of the polymer.

Electroabsorption Spectroscopy for Chromophore Orientation Analysis

Electroabsorption spectroscopy, also known as Stark spectroscopy, is a powerful technique for probing the changes in a material's absorption spectrum in the presence of an external electric field. This method provides valuable information about the electronic states and the orientation of chromophores within a sample.

In the context of polydiacetylenes, electroabsorption spectroscopy can be used to determine the change in dipole moment and polarizability between the ground and excited states. This information is crucial for understanding the nature of the excitonic states in these one-dimensional systems. Furthermore, by analyzing the polarization dependence of the electroabsorption signal, it is possible to determine the orientation of the polymer chains within a film. aps.org

Studies on other conjugated polymers have demonstrated the utility of electroabsorption spectroscopy in revealing details about the electronic structure that are not accessible through conventional absorption spectroscopy. aps.org For instance, it can help to identify and characterize forbidden electronic transitions. aps.org

Magnetic Resonance Techniques

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic tools for detailed structural and electronic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of the 2,4-Hexadiyne, 1,6-dimethoxy- monomer and for characterizing the resulting polymer. In the monomer, specific chemical shifts for the methoxy (B1213986) protons and the various carbon atoms would be expected. Upon polymerization, the disappearance of the acetylenic proton and carbon signals and the appearance of new signals corresponding to the polymer backbone would provide clear evidence of the reaction's success. researchgate.net Diffusion-ordered NMR spectroscopy (DOSY) can provide insights into the size and conformation of polymers in solution. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Diffraction Techniques for Crystalline Structure

X-ray diffraction techniques are fundamental for determining the three-dimensional atomic structure of materials. For diacetylene systems, they are used to analyze the monomer crystal packing, which dictates its reactivity, and to resolve the final structure of the polymer single crystal. ulsu.ru

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure and crystalline packing of both the 2,4-Hexadiyne, 1,6-dimethoxy- monomer and its resulting polymer. The topochemical polymerization of diacetylenes is highly dependent on the specific orientation and packing of the monomer units in the crystal lattice. researchgate.netulsu.ru SCXRD analysis reveals the critical geometric parameters that govern whether a diacetylene can undergo solid-state polymerization. researchgate.net

Following polymerization, which can often proceed as a single-crystal-to-single-crystal (SCSC) transformation, SCXRD is again employed to determine the atomic resolution structure of the polydiacetylene. ulsu.ru This allows for the precise characterization of the conjugated ene-yne backbone and the stereochemical regularity of the polymer chains, which are responsible for the material's unique optical and electronic properties. ulsu.ru The ability to obtain macroscopic, defect-free polymer single crystals through this method makes polydiacetylenes ideal models for studying the intrinsic properties of conjugated macromolecules. ulsu.ru

While SCXRD provides the average structure of a crystal, X-ray Topography (XRT) is a powerful, non-destructive imaging technique used to visualize defects and strain within the crystal lattice. numberanalytics.comrigaku.comgovinfo.gov It is based on the principle that local deviations from a perfect crystal lattice, such as dislocations or stacking faults, will alter the diffraction of an X-ray beam, creating contrast in the resulting image. rigaku.comresearchgate.net

In the context of polydiacetylenes derived from monomers like 2,4-Hexadiyne, 1,6-dimethoxy-, XRT is used to study the quality of the monomer crystals and to monitor the evolution of defects during the polymerization process. doi.org Studies on polydiacetylene single crystals have used white beam X-ray topography to identify and characterize lattice defects. doi.org

Key findings from X-ray topography on polydiacetylene crystals include:

Visualization of Defects : The technique can clearly show line patterns corresponding to dislocations and other imperfections within the crystal. doi.org

Confirmation of Polymerization Direction : The orientation of observed defect patterns, such as line patterns along the doi.org direction, can provide direct evidence for the predicted polymerization direction within the crystal lattice. doi.org

Microscopy Techniques for Morphological and Nanoscale Characterization

Microscopy techniques provide direct, real-space images of the material's surface and internal structure. For polymers derived from 2,4-Hexadiyne, 1,6-dimethoxy-, electron and scanning probe microscopy are essential for understanding the material's morphology from the nanoscale upwards.

Transmission Electron Microscopy (TEM) is used to image the shape and structure of materials at very high resolution. It has been employed to observe the morphology of self-assembled polydiacetylene structures, such as nanoparticles and fibers. researchgate.netacs.org Dynamic and high-resolution electron microscopy studies have been instrumental in directly imaging the solid-state phase transformation from a diacetylene monomer to its polymer. dntb.gov.ua These studies reveal that the transformation can be quasi-homogeneous, with lattice parameters changing continuously as a function of the inducing stimulus (e.g., electron beam dose). dntb.gov.ua Advanced in-situ TEM methods, such as those involving laser heating, can probe the thermal behavior and stability of related nanomaterials. purdue.edu

Atomic Force Microscopy (AFM) is a scanning probe technique that generates a three-dimensional topographical map of a surface with nanoscale resolution. researchgate.netresearchgate.net It is an ideal tool for characterizing the surface morphology of polymer films and nanocrystals without requiring a conductive sample. kashanu.ac.irrsc.org

For polydiacetylenes, AFM is used to investigate the surface of polymer crystals and films, providing data on features like surface roughness and the arrangement of nanocrystals. researchgate.net The results from AFM are often used to complement data from other techniques, such as X-ray topography, by correlating bulk defects with surface morphologies. doi.org AFM can reveal nanoscale features on polymer surfaces, such as the regular arrangement of polymer chains or the formation of domains. researchgate.netmdpi.com

AFM MeasurementInformation Gained for PolydiacetylenesReference
Topography Imaging Provides height maps of the crystal surface, revealing steps, terraces, and defect-related surface features. doi.org
Phase Imaging Maps variations in material properties like adhesion and stiffness, which can distinguish between monomer and polymer regions or different polymer conformations. researchgate.net
Roughness Analysis Quantifies the smoothness of polymer films and surfaces. mdpi.com
Nanocrystal Sizing Measures the dimensions (length, width, height) of individual nanocrystals in an assembly. kashanu.ac.ir

These advanced characterization methods provide a comprehensive understanding of 2,4-Hexadiyne, 1,6-dimethoxy- and its polymer, from the detection of transient radical intermediates to the atomic-scale structure and nanoscale surface morphology.

Structure Property Relationships in 2,4 Hexadiyne, 1,6 Dimethoxy and Its Derivatives

Impact of Side-Chain Architecture on Polymerization Characteristics and Efficiency

The topochemical polymerization of diacetylenes is a solid-state reaction that is highly dependent on the packing of the monomer units within the crystal lattice. The side-chains of the diacetylene monomer dictate this packing and, consequently, the polymerizability of the monomer. For 2,4-hexadiyne (B1329798), 1,6-dimethoxy-, the methoxy (B1213986) groups (-OCH3) at the 1 and 6 positions are relatively small and flexible, which can influence the monomer alignment and the efficiency of the polymerization process.

The polymerization of diacetylenes is initiated by heat or high-energy radiation, such as UV light. The efficiency of this process is contingent on the proximity and orientation of the diacetylene rods in the crystal lattice. The ideal arrangement for polymerization involves a specific stacking distance and angle between adjacent monomer units. The methoxy side-chains in 2,4-hexadiyne, 1,6-dimethoxy- can engage in intermolecular interactions, such as dipole-dipole interactions, which may either facilitate or hinder the attainment of the optimal geometry for polymerization.

Research on analogous systems with different side-chains has shown that both the size and the chemical nature of the substituent groups are critical. For instance, bulky side-chains can sterically hinder the necessary alignment for polymerization. Conversely, side-chains capable of forming strong intermolecular interactions, like hydrogen bonds, can promote a favorable packing arrangement. In the case of 2,4-hexadiyne, 1,6-dimethoxy-, the moderate size and polar nature of the methoxy groups are expected to lead to a crystalline structure that is amenable to topochemical polymerization, although the efficiency may be sensitive to the crystallization conditions.

Parameter Influence of Methoxy Side-Chain Effect on Polymerization
Monomer Packing The polarity of the C-O bond can lead to dipole-dipole interactions, influencing the crystal packing.Can promote a more ordered stacking, potentially increasing polymerization efficiency.
Steric Hindrance The methoxy group is relatively small, minimizing steric hindrance between adjacent monomers.Allows for closer packing of the diacetylene backbone, which is favorable for polymerization.
Intermolecular Forces Weak van der Waals forces and potential weak hydrogen bonding with solvent molecules during crystallization.These forces play a role in the overall stability of the monomer crystal lattice.

Rational Design Principles for Tuning Electronic and Optical Properties

The electronic and optical properties of polydiacetylenes are dominated by the highly conjugated backbone of alternating double and triple bonds. This extended π-system is responsible for the characteristic strong optical absorption in the visible region of the electromagnetic spectrum. The side-chains, while not part of the conjugated backbone, can significantly modulate these properties through both electronic and steric effects.

The methoxy groups in poly(1,6-dimethoxy-2,4-hexadiyne) are electron-donating groups. Through inductive effects, they can increase the electron density of the conjugated backbone. This perturbation of the electronic structure can lead to a red shift in the absorption maximum (λmax) of the polymer, meaning it will absorb light at longer wavelengths. The extent of this shift can be rationally tuned by modifying the electronic nature of the side-chains. For instance, replacing the methoxy groups with electron-withdrawing groups would be expected to cause a blue shift in the absorption spectrum.

Furthermore, the conformation of the polymer backbone, which is influenced by the packing of the side-chains, has a profound effect on the electronic and optical properties. Any distortion from a planar conformation can disrupt the π-conjugation, leading to a blue shift and a decrease in the absorption intensity. The relatively small size of the methoxy groups is expected to allow for a relatively planar backbone conformation, thus preserving the effective conjugation length.

Side-Chain Modification Electronic Effect Predicted Impact on λmax
Methoxy (-OCH3)Electron-donating (inductive effect)Red shift (compared to an unsubstituted backbone)
Alkyl (-CH3, -C2H5)Weakly electron-donatingSlight red shift
Phenyl (-C6H5)Can be electron-donating or withdrawing depending on substituentsVariable, can lead to extended conjugation if coplanar
Nitro (-NO2)Strongly electron-withdrawingBlue shift

Engineering of Specific Sensing Responses and Chromic Behavior through Molecular Modification

Polydiacetylenes are well-known for their chromic properties, meaning they change color in response to external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), or the presence of chemical analytes (chemochromism). This color change is typically associated with a transition from a "blue" form with a more planar, highly conjugated backbone to a "red" form with a less planar, more disordered backbone.

The side-chains of the polydiacetylene play a crucial role in mediating these chromic transitions. They act as the interface between the polymer's environment and its conjugated backbone. In the case of poly(1,6-dimethoxy-2,4-hexadiyne), the methoxy side-chains can be modified to engineer specific sensing responses. For example, the introduction of receptor units onto the side-chains can lead to polymers that selectively bind to specific analytes. This binding event can induce a mechanical stress on the backbone, triggering a chromic transition.

The polarity and flexibility of the methoxy side-chains also influence the polymer's response to changes in its environment. For instance, in the presence of a solvent that interacts strongly with the methoxy groups, the side-chain conformation may be altered, leading to a change in the polymer's color. By systematically modifying the side-chain structure, it is possible to create a family of polydiacetylenes with tailored responses to a variety of stimuli. For example, incorporating longer ether chains could enhance the polymer's sensitivity to changes in solvent polarity.

Stimulus Interaction with Methoxy Side-Chains Resulting Chromic Behavior
Temperature Increased thermal motion of the side-chains leads to disorder in the backbone.Thermochromism (e.g., blue-to-red transition upon heating)
Solvent Swelling or conformational changes of the side-chains due to solvent interactions.Solvatochromism (color change depending on the solvent)
Analyte Binding Specific binding of an analyte to a receptor unit incorporated into the side-chain.Chemochromism (color change upon exposure to the analyte)

Emerging Research Frontiers and Prospective Applications

Integration of Polydiacetylenes in Next-Generation Molecular Electronic Devices

The integration of polydiacetylenes (PDAs) into molecular electronic devices represents a significant frontier in the development of next-generation technologies. researchgate.net These conjugated polymers, formed through the topochemical polymerization of diacetylene monomers, possess unique electronic and optical properties that make them attractive candidates for components in circuits and other electronic systems. chemicalbook.com The polymerization of monomers like 2,4-Hexadiyne (B1329798), 1,6-dimethoxy- would result in a polymer with a conjugated backbone of alternating double and triple bonds, a structure that is key to its potential electronic applications. mdpi.com

Theoretically, the methoxy (B1213986) (-OCH3) groups of poly(1,6-dimethoxy-2,4-hexadiyne) could influence the polymer's solubility and intermolecular interactions, which are critical factors for processing and device fabrication. Research on related polydiacetylenes has shown that the side groups play a crucial role in the polymer's packing and, consequently, its electronic properties. For instance, the ability to form well-ordered thin films is a prerequisite for their use in field-effect transistors and other layered devices. The methoxy groups might offer advantages in this regard, potentially allowing for solution-based processing methods.

The primary appeal of PDAs in electronics lies in their potential for high charge carrier mobility along the polymer chain. This property, combined with their inherent nanoscale dimensions, makes them suitable for miniaturized electronic components. Future research would need to focus on the synthesis of high-purity 2,4-Hexadiyne, 1,6-dimethoxy- and the conditions required for its successful topochemical polymerization to explore these possibilities.

Table 1: Potential Electronic Properties of Poly(1,6-dimethoxy-2,4-hexadiyne)

PropertyPotential CharacteristicRationale
Conduction Mechanism 1D charge transport along the conjugated backboneCharacteristic of polydiacetylenes.
Solubility Potentially enhanced in organic solventsDue to the presence of methoxy groups.
Film Forming Ability Possible via solution-based techniquesDependent on solubility and intermolecular forces.
Application Molecular wires, field-effect transistorsBased on the properties of known polydiacetylenes.

Development of Novel Sensor Platforms (Chemosensors, Biosensors, Mechano-sensors)

Polydiacetylenes are renowned for their stimulus-responsive chromatic transitions, making them exceptional materials for sensor development. nih.govnih.gov Typically, the polymer backbone of a PDA undergoes a conformational change when exposed to external stimuli such as heat, pH changes, or the binding of an analyte. mdpi.com This change disrupts the π-electron conjugation, leading to a visible color change, often from blue to red, and the emergence of fluorescence.

For poly(1,6-dimethoxy-2,4-hexadiyne), the methoxy groups could serve as interaction sites for specific analytes, forming the basis of a chemosensor. For example, they might interact with metal ions or organic molecules through coordinate bonds or hydrogen bonding, triggering a colorimetric response. The development of such sensors would involve synthesizing the polymer and then systematically testing its response to a wide range of chemical species.

In the realm of biosensors, the surface of the polydiacetylene is often functionalized with biorecognition elements like antibodies or enzymes. While the methoxy groups of poly(1,6-dimethoxy-2,4-hexadiyne) are not classical functionalities for bioconjugation, their presence could influence the polymer's interaction with biological media or could be chemically modified to attach specific probes.

Mechano-sensors are another promising application. The stress-induced color changes in PDAs are well-documented. A material based on poly(1,6-dimethoxy-2,4-hexadiyne) could potentially be incorporated into composites to visually indicate stress or damage. The mechanical properties of such a polymer would need to be thoroughly investigated.

Table 2: Potential Sensor Applications for Poly(1,6-dimethoxy-2,4-hexadiyne)

Sensor TypeDetection PrinciplePotential Target Analytes
Chemosensor Analyte binding to methoxy groups inducing a conformational change.Metal ions, organic volatiles.
Biosensor Changes in the polymer environment upon binding of biological molecules (potentially after functionalization).Proteins, DNA, viruses.
Mechano-sensor Mechanical stress causing a disruption of the conjugated backbone.Stress, strain, fracture detection.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-hexadiyne-1,6-dimethoxy derivatives, and how do reaction conditions influence yield?

  • Methodology : Start with diacetylene precursors and employ Sonogashira coupling or oxidative dimerization. Methoxy group introduction can be achieved via nucleophilic substitution using methylating agents (e.g., methyl iodide) under alkaline conditions. For regioselectivity, protect reactive sites with trimethylsilyl groups before functionalization .
  • Key Considerations : Monitor reaction temperature (<50°C) to avoid polymerization. Use inert atmospheres (N₂/Ar) to prevent oxidation. Yields are typically optimized at 60-70% with catalytic Pd/Cu systems .

Q. How can NMR and IR spectroscopy distinguish 2,4-hexadiyne-1,6-dimethoxy from structural analogs?

  • Methodology : In 1H^1H-NMR, methoxy protons appear as a singlet at δ 3.3–3.5 ppm. The diyne protons (C≡C-H) are absent due to symmetry, but 13C^{13}C-NMR shows distinct alkynyl carbons at δ 70–85 ppm. IR confirms C≡C stretches at 2100–2260 cm⁻¹ and methoxy C-O stretches at 1100–1250 cm⁻¹ .
  • Validation : Compare with databases (SciFinder, Reaxys) for known spectra. Cross-check melting points and optical rotation data if available .

Q. What safety protocols are critical when handling 2,4-hexadiyne derivatives due to explosion risks?

  • Methodology : Avoid distillation at atmospheric pressure; use vacuum distillation (<10 mmHg) with cooling traps. Conduct small-scale thermal stability tests (DSC/TGA) to identify decomposition thresholds (e.g., >120°C triggers violent decomposition). Store under inert gases with stabilizers like BHT .

Advanced Research Questions

Q. How does the electronic structure of 2,4-hexadiyne-1,6-dimethoxy influence its reactivity in coordination chemistry?

  • Methodology : The conjugated diyne system acts as a π-ligand for transition metals (e.g., Ru, Cu). React with triruthenium clusters under CO atmosphere to form µ³-η⁴ complexes. Use X-ray crystallography to confirm bonding modes and DFT calculations to map electron density distribution .
  • Contradictions : Some studies report unexpected regioselectivity in metal adducts, possibly due to steric effects from methoxy groups. Address via substituent tuning (e.g., bulkier alkoxy groups) .

Q. What mechanistic insights explain polymerization failures in self-assembled 2,4-hexadiyne bolaamphiphiles?

  • Methodology : Layer-by-layer assembly with poly(allylamine hydrochloride) enables UV-induced polymerization. Use AFM to assess morphology pre-/post-polymerization. Failed polymerization often stems from improper alignment of diyne moieties; optimize pH (6.5–7.5) and ionic strength (0.1 M NaCl) for bilayer stacking .
  • Data Analysis : Compare UV-Vis absorption at 400–600 nm (polymerized vs. non-polymerized films). Absence of a bathochromic shift indicates incomplete conjugation .

Q. How to resolve contradictory reports on the stability of 2,4-hexadiyne derivatives in aqueous vs. organic media?

  • Methodology : Conduct kinetic stability assays in DMSO, THF, and PBS (pH 7.4) at 25°C. Monitor degradation via HPLC-MS. Methoxy groups enhance hydrophobicity, reducing aqueous solubility but improving stability in organic solvents. Contradictions may arise from residual moisture or light exposure; use amber vials and molecular sieves .

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